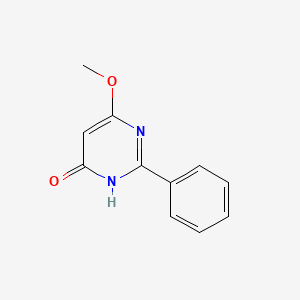

6-Methoxy-2-phenylpyrimidin-4-ol

Descripción

6-Methoxy-2-phenylpyrimidin-4-ol is a pyrimidine derivative characterized by a methoxy group at the 6-position and a phenyl substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol, and it exhibits a melting point of 183–185°C . It is primarily utilized in laboratory settings, with recommended precautions such as protective gloves and proper storage to avoid unintended reactions . Structural analogs of this compound often vary in substituents at the 2-, 4-, or 6-positions, which influence physicochemical properties and biological activities.

Propiedades

Fórmula molecular |

C11H10N2O2 |

|---|---|

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

4-methoxy-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-7-9(14)12-11(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

Clave InChI |

ISNOBWDIOHJVOD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=O)NC(=N1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

6-Methoxy-2-(3-methylphenyl)pyrimidin-4-ol

6-Methoxy-2-(pyridin-3-yl)pyrimidin-4-ol

6-Methoxy-2-(methylthio)pyrimidin-4-ol

- Structure : A methylthio (-SCH₃) group replaces the phenyl ring.

- Impact : The sulfur atom enhances nucleophilic reactivity, making this compound a candidate for further alkylation or oxidation reactions .

Substituent Variations at the 6-Position

6-Amino-2-phenylpyrimidin-4-ol

- Structure: The methoxy group is replaced by an amino (-NH₂) group.

6-(Thiophen-2-yl)-2-phenylpyrimidin-4-ol

- Structure : A thiophene ring replaces the methoxy group.

Derivatives with Additional Functional Groups or Rings

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol

- Structure : A phenylsulfanylmethyl group is added at the 6-position.

- Impact : The sulfur atom and extended alkyl chain increase molecular weight (295.36 g/mol ) and may influence redox reactivity .

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF₃) substituents (e.g., 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine) exhibit enhanced metabolic stability due to reduced electron density .

- Synthetic Accessibility: Alkylation and nucleophilic substitution reactions (e.g., using methyl iodide or thiophenol) are common strategies for derivatizing the pyrimidine core, as demonstrated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.